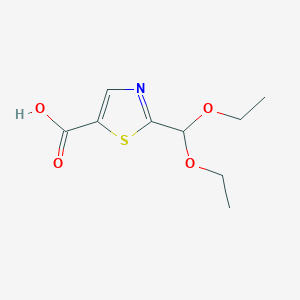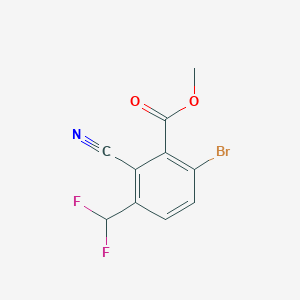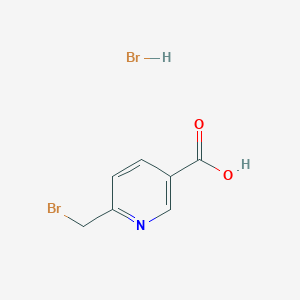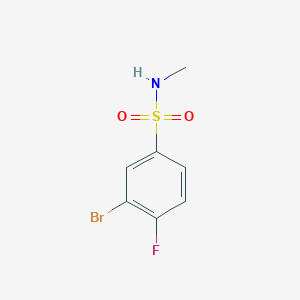
Methyl 3-bromo-2-cyano-4-nitrophenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-4-nitrophenylacetate (MBBCNPA) is an organic compound with a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids, as well as for the study of biochemical and physiological processes. MBBCNPA is a useful tool for the study of a variety of biological processes, including enzyme catalysis, protein-protein interactions, and signal transduction.
Scientific Research Applications
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the study of biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of research studies, including studies on the structure and function of proteins, DNA, and RNA.
Mechanism of Action
Methyl 3-bromo-2-cyano-4-nitrophenylacetate is an organic compound that acts as an acid catalyst in the synthesis of organic compounds. It works by protonating the substrate, which facilitates the formation of a new bond between the two molecules. The protonated substrate is then able to react with other molecules to form a new compound.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used to study various biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. It has also been used to study the structure and function of proteins, DNA, and RNA. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to have an inhibitory effect on the activity of certain enzymes, such as phosphodiesterase and protein kinase C. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to interact with certain proteins, such as the β-catenin-cadherin complex, and to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate can be used to synthesize a wide range of organic compounds, including peptides, proteins, and nucleic acids. However, Methyl 3-bromo-2-cyano-4-nitrophenylacetate also has some limitations. It has a relatively short shelf life, and it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
In the future, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used in a variety of different research applications. For example, it could be used to study the structure and function of proteins and nucleic acids, as well as to study enzyme catalysis, protein-protein interactions, and signal transduction pathways. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new synthetic methods for the synthesis of organic compounds.
properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)10(11)7(6)5-12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLPAOCMGCXRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-4-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)









![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

